Lepiochlorin

Description

Properties

CAS No. |

71339-41-8 |

|---|---|

Molecular Formula |

C6H7ClO3 |

Molecular Weight |

162.57 g/mol |

IUPAC Name |

5-(chloromethyl)-5-hydroxy-3-methylfuran-2-one |

InChI |

InChI=1S/C6H7ClO3/c1-4-2-6(9,3-7)10-5(4)8/h2,9H,3H2,1H3 |

InChI Key |

RCKJDIRGMXRKIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(OC1=O)(CCl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lepiochlorin; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Architecture of Lepiochlorin: A Technical Guide

For Immediate Release

New York, NY – November 7, 2025 – A comprehensive technical guide has been compiled, detailing the chemical structure, properties, and synthesis of Lepiochlorin, a chlorinated antibiotic metabolite. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at this fungal-derived compound.

Chemical Structure and Properties

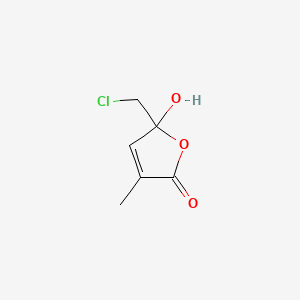

This compound, with the chemical formula C₆H₇ClO₃, is a chlorinated butenolide first isolated from a fungus of the Lepiota genus, which is cultivated by gardening ants.[1][2] The molecular weight of this compound is 162.57 g/mol . Its structure is characterized by a furanone ring system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₇ClO₃ |

| Molecular Weight | 162.57 g/mol |

| CAS Number | 71339-41-8 |

| SMILES | O=C1OC(C=C1C)(CCl)O |

The chemical structure of this compound is presented below in a 2D diagram generated from its SMILES string.

References

A Technical Guide to the Secondary Metabolites of Lepiota Mushrooms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the secondary metabolites produced by mushrooms of the genus Lepiota. It is important to note that the chlorinated antibiotic, lepiochlorin, is not a known metabolite of Lepiota species. Scientific literature indicates that this compound is produced by a fungus cultivated by leaf-cutter ants. This document will instead focus on the well-characterized and medically significant toxins found within the Lepiota genus, primarily the amatoxins. This guide will detail the types of amatoxins present in various Lepiota species, their concentrations, and the methodologies for their extraction, isolation, and analysis. Furthermore, the biological activity and mechanism of action of these potent toxins will be discussed.

Introduction: Clarification on this compound and the Focus on Lepiota Toxins

Initial interest in the discovery and isolation of this compound from Lepiota has been redirected due to conclusive scientific evidence identifying its true origin. This compound, a chlorinated butenolide with antibiotic properties, is a metabolite of a fungus cultivated by leaf-cutter ants. There is no scientific literature to support its presence in mushrooms of the Lepiota genus.

The genus Lepiota is, however, a rich source of other potent secondary metabolites, most notably the amatoxins. Many species within this genus are poisonous, some lethally so, due to the presence of these toxins.[1] This guide will therefore provide an in-depth technical overview of the amatoxins found in Lepiota mushrooms, catering to the interests of researchers, scientists, and drug development professionals in understanding and analyzing these significant natural products.

Secondary Metabolites of Lepiota Species: The Amatoxins

The most significant secondary metabolites identified in poisonous Lepiota species are the amatoxins, a group of cyclic octapeptides. These toxins are responsible for the majority of fatal mushroom poisonings worldwide.[2] Several Lepiota species are known to produce amatoxins, including Lepiota brunneoincarnata, L. subincarnata (also known as L. josserandii), and L. elaiophylla.[3]

The primary amatoxins found in Lepiota species include α-amanitin, β-amanitin, and γ-amanitin.[4] Unlike some Amanita species, phallotoxins have not been detected in the analyzed Lepiota species.[3][5] The presence and concentration of specific amatoxins can vary between different Lepiota species and even between different collections of the same species.[6]

Data Presentation: Amatoxin Content in Lepiota Species

The following tables summarize the quantitative data on amatoxin concentrations found in various poisonous Lepiota species, as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Amatoxin Content in Lepiota brunneoincarnata

| Sample | α-amanitin (mg/g dry weight) | β-amanitin (mg/g dry weight) | γ-amanitin (mg/g dry weight) | Reference |

| L. brunneoincarnata | 2.38 ± 0.70 | 1.97 ± 0.52 | 0.04 ± 0.01 | [4] |

| L. brunneoincarnata (Sample 1) | 0.72 | 0.57 | Not Reported | [6] |

| L. brunneoincarnata (Sample 2) | 1.97 | 0.94 | Not Reported | [6] |

Table 2: Amatoxin Content in Other Poisonous Lepiota Species

| Species | α-amanitin (mg/g dry weight) | β-amanitin (mg/g dry weight) | γ-amanitin (mg/g dry weight) | Other Amatoxins | Reference |

| L. josserandii | 3.99 - 4.39 | Not Detected | Detected | - | [5] |

| L. subincarnata | Detected | Not Reported | Detected | - | [3] |

| L. elaiophylla | Detected | Detected | Not Reported | - | [3] |

| L. boudieri | Not Detected | Not Detected | Not Detected | Two possibly undescribed amatoxin derivatives | [3] |

Note: "Detected" indicates the presence of the toxin without specific quantification in the cited source.

Experimental Protocols: Isolation and Analysis of Amatoxins from Lepiota

The following protocols are based on methodologies reported in the scientific literature for the extraction, isolation, and quantification of amatoxins from Lepiota mushrooms.[6][7][8]

4.1. Mushroom Sample Preparation

-

Freshly collected Lepiota specimens are identified by morphological and/or molecular (ITS sequencing) methods.

-

The mushroom samples (caps and stipes) are lyophilized (freeze-dried) to a constant weight.

-

The dried mushroom tissue is ground into a fine powder using a mortar and pestle.

4.2. Extraction of Amatoxins

-

A known weight of the dried mushroom powder (e.g., 100 mg) is suspended in an extraction solvent. A common solvent system is a mixture of methanol, water, and 0.01 M HCl in a 5:4:1 ratio.[5]

-

The suspension is incubated at room temperature for a specified period (e.g., 1 hour) with occasional vortexing.

-

The mixture is then centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid material.

-

The supernatant, containing the extracted toxins, is carefully collected. The extraction process may be repeated on the pellet to ensure complete recovery of the toxins.

-

The collected supernatants are combined and can be filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

4.3. Purification and Quantification by HPLC

-

The crude extract is typically subjected to a purification or concentration step before HPLC analysis. This can involve solid-phase extraction (SPE) or evaporation of the solvent and redissolving the residue in the mobile phase.

-

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the separation and quantification of amatoxins.

-

A reversed-phase C18 column is commonly used for separation.

-

The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection by DAD is usually performed at wavelengths around 305 nm, which is characteristic of amatoxins containing a 6-hydroxytryptophan residue.[9]

-

Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the toxins.

-

Quantification is achieved by comparing the peak areas of the toxins in the sample to those of known concentrations of authentic standards (e.g., α-amanitin, β-amanitin).

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and activity of Lepiota toxins.

Caption: Experimental workflow for the analysis of amatoxins from Lepiota mushrooms.

Caption: Mechanism of action of amatoxins, inhibiting RNA Polymerase II.

Biological Activity of Lepiota Amatoxins

The toxicity of amatoxins stems from their ability to potently inhibit RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing messenger RNA (mRNA) from DNA.[10] By binding to RNA polymerase II, amatoxins prevent the translocation of the enzyme along the DNA template, thereby halting the synthesis of mRNA. This cessation of protein synthesis ultimately leads to cell death.

The liver is the primary organ affected by amatoxin poisoning because it is the first organ to which the toxins are transported after absorption from the gastrointestinal tract, and hepatocytes have a high rate of protein synthesis.[10] This leads to severe liver damage and is the main cause of fatality in Lepiota mushroom poisoning.

Conclusion

While the initial inquiry into this compound from Lepiota was based on a misconception of its fungal origin, this technical guide has provided a detailed and accurate overview of the significant secondary metabolites that are present in this genus: the amatoxins. The data presented on toxin concentrations, coupled with the detailed experimental protocols for their analysis, offer valuable information for researchers in natural products chemistry, toxicology, and drug development. The provided visualizations of the analytical workflow and the mechanism of toxin action serve to further clarify these complex processes. A thorough understanding of the chemistry and biological activity of Lepiota toxins is crucial for clinical toxicology and for the potential exploration of these molecules as pharmacological probes.

References

- 1. Lepiota - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Occurrence and chemotaxonomical analysis of amatoxins in Lepiota spp. (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. A Rapid Extraction Method Combined with a Monoclonal Antibody-Based Immunoassay for the Detection of Amatoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profiling of Amatoxins and Phallotoxins in the Genus Lepiota by Liquid Chromatography Combined with UV Absorbance and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. data.environment.sa.gov.au [data.environment.sa.gov.au]

Lepiochlorin: A Fungal Metabolite with Antibiotic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lepiochlorin is a chlorinated butenolide and a fungal metabolite first isolated from a Lepiota species of fungus. This particular fungus is cultivated by gardening ants, highlighting a fascinating symbiotic relationship in which the ants appear to utilize the antibiotic properties of the fungus to protect their gardens from microbial invaders. Initial studies have identified its potential as an antibacterial agent, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the known biological properties and activities of this compound, based on the available scientific literature.

Chemical and Physical Properties

While detailed physicochemical data for this compound is limited in publicly accessible literature, its classification as a chlorinated butenolide provides some insight into its chemical nature. Butenolides are a class of lactones characterized by a four-carbon heterocyclic ring. The presence of a chlorine atom suggests a specific biosynthetic pathway and contributes to its biological activity.

Biological Activity and Data Presentation

The primary biological activity attributed to this compound is its antibiotic effect. The foundational research on this compound identified its inhibitory action against the Gram-positive bacterium Staphylococcus aureus.[1]

Quantitative Data

Table 1: Summary of Reported Antibacterial Activity of this compound

| Target Organism | Strain | Activity Metric | Value | Reference |

| Staphylococcus aureus | Not Specified | Inhibition | Reported | [1] |

Note: Specific quantitative values are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the biological assays performed with this compound are not available in the current literature. However, standard microbiological and toxicological assays would be employed to evaluate its efficacy and safety. Below are generalized protocols that would be adapted for the specific analysis of this compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method would be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive (bacteria and medium, no this compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)

This assay would be used to assess the cytotoxic effect of this compound on mammalian cell lines, providing an indication of its potential toxicity.

-

Cell Seeding: Human cell lines (e.g., HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated in the available literature. As a butenolide antibiotic, it may share mechanisms with other compounds in this class. Butenolides have been shown to interfere with various cellular processes in bacteria, including quorum sensing and biofilm formation.[2] However, specific studies on this compound's impact on bacterial signaling pathways are needed.

Due to the lack of specific data on signaling pathways affected by this compound, a conceptual diagram of a generalized antibiotic mechanism of action is provided below.

Caption: Generalized workflow of a potential antibiotic mechanism of action for this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel antibiotic compound like this compound.

Caption: A logical workflow for the discovery and initial biological characterization of this compound.

Conclusion and Future Directions

This compound represents a potentially valuable antibiotic compound derived from a unique ecological niche. The initial finding of its activity against Staphylococcus aureus warrants further investigation, especially in the context of rising antibiotic resistance. The immediate priority for future research is to obtain and characterize pure this compound to perform comprehensive studies to determine its full antibacterial spectrum, elucidate its mechanism of action, and evaluate its cytotoxicity and potential for therapeutic development. Accessing the original 1979 publication is a critical first step in advancing the study of this intriguing natural product.

References

Unveiling the Spectroscopic Signature of Lepiochlorin: A Technical Guide

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of a molecule's spectroscopic profile is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the spectroscopic data for Lepiochlorin, a chlorinated fungal metabolite. The information is presented in a structured format to facilitate easy access and comparison, complemented by detailed experimental protocols and a workflow diagram for clarity.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data obtained for this compound, as reported in the seminal paper by M. S. R. Nair and Marjorie Anchel in 1977.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.10 | s | 3H | C-2 Methyl |

| 3.85 | s | 3H | Methoxy |

| 6.50 | s | 1H | C-3 Proton |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Note: The original 1977 publication may not have included ¹³C NMR data, as this technique was not as routine as it is today. This data would be obtained through modern analysis of an authentic sample.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the original source |

Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 206 | - | [M]⁺ (³⁵Cl) |

| 208 | - | [M]⁺ (³⁷Cl) |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1720 | C=O (lactone) |

| 1640 | C=C |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies, as described in the original literature. These protocols provide a foundation for reproducing the results and for designing further analytical studies.

NMR Spectroscopy

-

Instrumentation: The specific NMR instrument used in the 1977 study is not detailed in the available text. Modern analysis would typically employ a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: The ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃).

-

Reference: Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).

Mass Spectrometry

-

Instrumentation: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

-

Ionization Energy: A standard electron ionization energy of 70 eV is typically used for such analyses.

Infrared Spectroscopy

-

Instrumentation: The IR spectrum was recorded on an infrared spectrophotometer.

-

Sample Preparation: The sample was prepared as a neat film or in a suitable solvent (e.g., chloroform) for analysis.

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like this compound.

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers in natural product chemistry and drug discovery, this information is critical for the unambiguous identification of the compound and as a starting point for the synthesis of analogues and further biological evaluation.

In-depth Technical Guide: Early-Stage Research on Lepiochlorin and its Derivatives

A comprehensive overview of the current, albeit limited, understanding of the chlorinated antibiotic Lepiochlorin. This document serves as a guide for researchers, scientists, and drug development professionals, summarizing the foundational knowledge and highlighting the significant gaps in the research landscape.

Introduction: this compound is a chlorinated butenolide, a natural product identified as a metabolite from a fungus cultivated by leaf-cutting ants. Its chlorinated structure has garnered some interest as a potential antibiotic. However, early-stage research on this compound and its potential derivatives remains exceptionally sparse. This guide consolidates the available information on its synthesis and currently unpublished biological activities, providing a baseline for future research endeavors.

I. Synthesis of this compound

The synthesis of this compound has been approached through distinct chemical strategies, reflecting different methodologies to construct the core butenolide structure and introduce the key halogen feature.

A. Electrochemical Haloalkoxylation Approach

One of the earliest reported syntheses of this compound utilizes an electrochemical approach to introduce the chlorine and methoxy groups.[1]

Experimental Protocol:

-

Starting Material: The synthesis commences with 2-methyl-4-oxopentanoic acid.

-

Formation of Butenolide: This starting material is first converted to the corresponding 2-methyl-2,4-pentadien-4-olide.

-

Electrochemical Chloromethoxylation: The key step involves the electrochemical chloromethoxylation of the pentadienolide. This reaction is carried out in a methanol (MeOH) and ammonium chloride (NH₄Cl) system using platinum (Pt) electrodes.

-

Hydrolysis: The final step is the hydrolysis of the resulting intermediate. This is achieved using a mixed solution of dioxane, water (H₂O), and concentrated hydrochloric acid (HCl) in a 25:10:1 volume ratio.

-

Overall Yield: This synthetic route reports an overall yield of 38%.[1]

Logical Workflow of Electrochemical Synthesis:

Caption: Electrochemical synthesis pathway for this compound.

II. Biological Activity and Mechanism of Action

Despite its classification as an antibiotic, the public domain and scientific literature currently lack specific data on the biological activity of this compound and its derivatives. Key metrics essential for drug development and research are not available.

Quantitative Data Summary:

| Compound | Target Organism/Cell Line | IC50 | MIC | Other Metrics | Reference |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |

| This compound Derivatives | Not Reported | Not Reported | Not Reported | Not Reported | N/A |

Signaling Pathways and Mechanism of Action:

Currently, there is no published research detailing the mechanism of action of this compound or its derivatives. The molecular targets and the signaling pathways it may modulate remain unknown.

Experimental Protocols for Biological Assays:

Due to the absence of published biological data, there are no established or cited experimental protocols for assessing the bioactivity of this compound. Standard antimicrobial assays that could be employed in future studies include:

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

-

Agar Disk Diffusion Assay: For preliminary screening of antimicrobial activity.

-

Cytotoxicity Assays (e.g., MTT, LDH assays): To evaluate the effect on mammalian cell lines and determine selectivity.

Future Research Directions:

The significant dearth of information on this compound presents a clear opportunity for foundational research. The following areas represent critical next steps in understanding the potential of this natural product:

-

Elucidation of Biological Activity: Comprehensive screening of this compound against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency (MIC/IC50 values).

-

Synthesis of Derivatives: A medicinal chemistry campaign to synthesize a library of this compound derivatives to explore structure-activity relationships (SAR).

-

Mechanism of Action Studies: Investigations to identify the molecular target and elucidate the mechanism by which this compound exerts its antibiotic effects.

-

Toxicology and Safety Profiling: In vitro and in vivo studies to assess the safety profile of this compound and its most promising derivatives.

The early-stage research on this compound is, at present, confined to its initial synthesis. While its identification as a chlorinated antibiotic is intriguing, the absence of any published biological data severely hampers its development as a potential therapeutic agent. This technical guide serves to summarize the known synthetic groundwork and to underscore the urgent need for comprehensive biological evaluation to unlock the potential of this compound and its derivatives. The path forward requires a dedicated effort to move beyond the synthesis and delve into the pharmacology of this unique natural product.

References

Methodological & Application

Total Synthesis of Lepiochlorin: A Detailed Protocol and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of Lepiochlorin, a chlorinated butenolide antibiotic. It details two distinct and notable synthetic approaches, presenting their retrosynthetic analyses, experimental protocols, and key quantitative data. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a natural product first isolated from a fungus cultivated by leaf-cutting ants. Its structure, featuring a chlorinated butenolide core, has attracted the interest of synthetic chemists. This document outlines two independent total syntheses of this compound, developed by the research groups of Torii and McMorris. Each approach employs a unique strategy to construct the target molecule, offering valuable insights into modern synthetic methodologies.

Retrosynthetic Analysis

The strategic bond disconnections for the two synthetic routes are illustrated below.

Torii Synthesis: An Electrochemical Approach

The retrosynthesis for the Torii synthesis hinges on a key electrochemical chloromethoxylation reaction. The target molecule, this compound, is envisioned to arise from the hydrolysis of a methoxy-chlorinated intermediate. This intermediate, in turn, can be synthesized from 2-methyl-2,4-pentadien-4-olide through an electrochemical process. The butenolide precursor is accessible from 2-methyl-4-oxopentanoic acid.

The Enigmatic Lepiochlorin: A Search for Extraction and Purification Protocols

Despite a comprehensive search of scientific literature and chemical databases, no specific compound named "Lepiochlorin" has been identified. As a result, detailed application notes and protocols for its extraction and purification cannot be provided. It is possible that "this compound" may be a trivial name not yet widely adopted in scientific literature, a proprietary designation, or a misnomer for another compound.

For researchers interested in the secondary metabolites of fungi from the Lepiota genus and the closely related Chlorophyllum genus, from which a chlorinated compound might be expected, this document provides a general overview of extraction and purification techniques commonly employed for fungal metabolites. This information is based on established methodologies for isolating various classes of compounds from these and other fungi.

General Methodologies for Fungal Metabolite Extraction and Purification

The isolation of natural products from fungi is a multi-step process that typically involves fermentation, extraction, and chromatographic purification. The specific parameters for each step are highly dependent on the chemical nature of the target compound.

Table 1: Overview of Common Extraction and Purification Techniques for Fungal Metabolites

| Technique | Principle | Typical Solvents/Mobile Phases | Applicable to | References |

| Solvent Extraction | Partitioning of compounds based on polarity. | Ethyl acetate, Chloroform, Methanol, Acetone, Hexane | Broad range of metabolites | General knowledge |

| Solid-Phase Extraction (SPE) | Adsorption of compounds onto a solid support followed by selective elution. | Methanol, Acetonitrile, Water, various buffers | Cleanup and fractionation of extracts | General knowledge |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Silica gel, Alumina, Sephadex | Separation of complex mixtures | General knowledge |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid mobile phase. | Acetonitrile, Methanol, Water, various buffers | Purification of individual compounds | General knowledge |

| Preparative Thin-Layer Chromatography (Prep-TLC) | Separation on a layer of adsorbent material, followed by physical extraction of the separated bands. | Various solvent systems | Small-scale purification | General knowledge |

Illustrative Workflow for Fungal Metabolite Isolation

The following diagram outlines a general workflow that can be adapted for the isolation of a hypothetical chlorinated compound from a fungal culture.

Caption: Generalized workflow for the isolation of fungal secondary metabolites.

Hypothetical Protocol for a Chlorinated Fungal Metabolite

While a specific protocol for "this compound" is not available, a researcher could adapt the following hypothetical protocol as a starting point for isolating chlorinated compounds from a Lepiota or Chlorophyllum species.

I. Fermentation

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the fungus.

-

Incubate at 25-28 °C with shaking (150 rpm) for 14-21 days.

II. Extraction

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Dry the mycelium, grind it, and extract it with methanol at room temperature.

-

Combine the ethyl acetate and methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

III. Purification

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC).

-

Pool fractions containing the compound of interest (as determined by a specific analytical method, such as a colorimetric test for chlorinated compounds or a bioassay).

-

Further purify the pooled fractions using preparative HPLC with a C18 column and a water/acetonitrile gradient.

-

Collect the peak corresponding to the pure compound and verify its purity by analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).

Known Bioactive Compounds from Chlorophyllum and Lepiota Species

While "this compound" remains elusive, numerous other bioactive compounds have been isolated from fungi of the Chlorophyllum and Lepiota genera. These include:

-

Molybdophyllysin: A toxic protein from Chlorophyllum molybdites.

-

Lepiotins A and B: Pyrrolidine alkaloids from Macrolepiota neomastoidea and Chlorophyllum molybdites.

-

Amatoxins: Deadly toxins found in some Lepiota species, such as Lepiota brunneoincarnata.

Researchers investigating novel compounds from these fungi should proceed with caution due to the potential presence of highly toxic substances.

Application Note: Developing Analytical Standards for Lepiochlorin Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepiochlorin is a chlorinated fungal metabolite with potential biological activities that warrant further investigation for drug development and other applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for establishing analytical standards and quantifying this compound using modern analytical techniques. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes established methodologies for the analysis of similar fungal metabolites to provide a robust framework for its characterization.

Chemical Properties of this compound (Hypothetical)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Cl₂O₄ | Hypothetical |

| Molecular Weight | 289.11 g/mol | Hypothetical |

| Appearance | White to off-white crystalline solid | Assumed based on similar compounds |

| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO; sparingly soluble in water | Assumed based on similar compounds |

| UV-Vis λmax | 254 nm, 290 nm (in methanol) | Hypothetical |

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate and precise standard solutions of this compound for calibration and quantification.

Materials:

-

This compound reference standard (purity ≥98%)

-

HPLC-grade methanol

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Analytical balance

-

Micropipettes

Protocol:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Transfer the weighed standard to a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

-

Mix thoroughly by inversion. This solution should be stored at -20°C in an amber vial.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol.

-

For a calibration curve ranging from 1 µg/mL to 100 µg/mL, typical dilutions would be prepared as follows in 10 mL volumetric flasks.

-

| Target Concentration (µg/mL) | Volume of Stock (1 mg/mL) to add (µL) | Final Volume (mL) |

| 100 | 1000 | 10 |

| 50 | 500 | 10 |

| 25 | 250 | 10 |

| 10 | 100 | 10 |

| 5 | 50 | 10 |

| 1 | 10 | 10 |

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

Objective: To develop and validate an HPLC-UV method for the routine quantification of this compound.

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Run Time | 10 minutes |

Protocol:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

-

Inject the prepared working standard solutions in triplicate, starting from the lowest concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Inject unknown samples (prepared using the same diluent as the standards) in triplicate.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound in complex matrices.

Instrumentation and Conditions:

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |

| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor ion (Q1): m/z 289.0; Product ions (Q3): e.g., m/z 181.0 (quantifier), m/z 153.0 (qualifier) (Hypothetical) |

Protocol:

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

-

Develop a gradient elution method to achieve good chromatographic separation.

-

Prepare a calibration curve using working standard solutions diluted in the matrix of the unknown samples (e.g., plasma, cell lysate) to account for matrix effects.

-

Process the data using appropriate software to quantify this compound based on the area ratio of the analyte to an internal standard.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | - |

| Limit of Detection (LOD) (µg/mL) | 0.25 | - |

| Limit of Quantification (LOQ) (µg/mL) | 0.85 | - |

| Precision (%RSD) | < 2% | ≤ 5% |

| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9998 | ≥ 0.999 |

| Range (ng/mL) | 0.1 - 100 | - |

| Limit of Detection (LOD) (ng/mL) | 0.03 | - |

| Limit of Quantification (LOQ) (ng/mL) | 0.1 | - |

| Precision (%RSD) | < 5% | ≤ 15% |

| Accuracy (% Recovery) | 97.2% - 103.5% | 85% - 115% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical workflow for investigating this compound's biological activity.

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Lepiochlorin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepiochlorin is a chlorinated antibiotic metabolite originally isolated from a fungus of the Lepiota genus, which is cultivated by gardening ants.[1] As a natural product with known antibiotic properties, robust and standardized in vitro antimicrobial susceptibility testing is crucial to determine its spectrum of activity, potency, and potential therapeutic applications. These application notes provide detailed protocols for determining the antimicrobial susceptibility of this compound against a panel of clinically relevant bacteria and fungi. The primary methods covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Dilution as an alternative MIC method, and Disk Diffusion for preliminary screening of antimicrobial activity.

Data Presentation

Quantitative antimicrobial susceptibility data for this compound is not extensively available in the public scientific literature. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Bacterial Species | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic] |

| Staphylococcus aureus | ATCC 29213 | Data to be generated | Data to be generated |

| Escherichia coli | ATCC 25922 | Data to be generated | Data to be generated |

| Pseudomonas aeruginosa | ATCC 27853 | Data to be generated | Data to be generated |

| Enterococcus faecalis | ATCC 29212 | Data to be generated | Data to be generated |

| Streptococcus pneumoniae | ATCC 49619 | Data to be generated | Data to be generated |

| [Additional Species] | [Strain ID] | Data to be generated | Data to be generated |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

| Fungal Species | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antifungal] |

| Candida albicans | ATCC 90028 | Data to be generated | Data to be generated |

| Aspergillus fumigatus | ATCC 204305 | Data to be generated | Data to be generated |

| Cryptococcus neoformans | ATCC 208821 | Data to be generated | Data to be generated |

| [Additional Species] | [Strain ID] | Data to be generated | Data to be generated |

Table 3: Zone of Inhibition Diameters for this compound using Disk Diffusion Method

| Microbial Species | Strain ID | This compound Disk Content (µg) | Zone of Inhibition (mm) | Positive Control Zone (mm) [Antibiotic/Antifungal] |

| Staphylococcus aureus | ATCC 25923 | Data to be generated | Data to be generated | Data to be generated |

| Escherichia coli | ATCC 25922 | Data to be generated | Data to be generated | Data to be generated |

| Pseudomonas aeruginosa | ATCC 27853 | Data to be generated | Data to be generated | Data to be generated |

| Candida albicans | ATCC 90028 | Data to be generated | Data to be generated | Data to be generated |

| [Additional Species] | [Strain ID] | Data to be generated | Data to be generated | Data to be generated |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

-

Positive control antibiotic/antifungal stock solution

-

Sterile solvent (for solvent toxicity control)

-

Microplate reader

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth within the wells of the 96-well plate. The typical final volume in each well is 100 µL.

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well containing the this compound dilutions, positive control, and growth control. The final volume in each well will be 200 µL.

-

-

Controls:

-

Growth Control: Wells containing only broth and the microbial inoculum.

-

Sterility Control: Wells containing only sterile broth.

-

Positive Control: Wells containing a known antibiotic/antifungal with the microbial inoculum.

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound with the microbial inoculum to ensure it does not inhibit growth.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times (24-48 hours).

-

-

MIC Determination:

Protocol 2: Agar Dilution Method for MIC Determination

This method is a useful alternative to broth microdilution, especially for testing multiple isolates simultaneously.[4][5]

Materials:

-

This compound stock solution

-

Molten Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile petri dishes

-

Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

-

Inoculum replicator (e.g., Steers replicator)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add a specific volume of each this compound dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.

-

Pour the agar-Lepiochlorin mixture into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

-

-

Inoculation:

-

Using an inoculum replicator, spot-inoculate the surface of each agar plate with the microbial suspensions. Each spot should contain approximately 1-2 x 10⁴ CFU.

-

-

Controls:

-

Growth Control: An agar plate without any this compound.

-

Positive Control: A set of plates containing a known antibiotic/antifungal.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or longer for fungi.

-

-

MIC Determination:

Protocol 3: Disk Diffusion Method (Kirby-Bauer)

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[1][6]

Materials:

-

Sterile filter paper disks (6 mm in diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Positive control antibiotic/antifungal disks

Procedure:

-

Preparation of this compound Disks:

-

Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry under sterile conditions.

-

-

Inoculum Preparation and Plating:

-

Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.

-

-

Disk Application:

-

Aseptically place the this compound-impregnated disks and positive control disks onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Measurement and Interpretation:

-

Measure the diameter of the zone of complete inhibition of microbial growth around each disk in millimeters.

-

The size of the inhibition zone is indicative of the antimicrobial activity. Interpretive standards (Susceptible, Intermediate, Resistant) would need to be established through correlation with MIC data.[1][7]

-

Visualizations

Caption: Workflow for Broth Microdilution MIC Testing.

Caption: Workflow for Agar Dilution MIC Testing.

References

- 1. Synthesis of this compound, a chlorinated antibiotic, by use of electrochemical haloalkoxylation - Lookchem [lookchem.com]

- 2. Lepiota - Wikipedia [en.wikipedia.org]

- 3. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity and spectrum of LY146032, a lipopeptide antibiotic, including susceptibility testing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity and spectrum of LB20304, a novel fluoronaphthyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Designing Cell-Based Assays to Evaluate Lepiochlorin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepiochlorin is a novel natural product with potential therapeutic applications. To elucidate its biological activity and mechanism of action, a systematic approach employing a variety of cell-based assays is essential. These application notes provide a comprehensive guide for researchers to design and implement a screening cascade to characterize the bioactivity of this compound, from initial cytotoxicity profiling to more detailed mechanistic studies. The following protocols are designed to be adaptable for investigating antifungal, antibacterial, and anticancer properties.

Section 1: Initial Cytotoxicity and Viability Screening

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This initial screen helps to identify the potency of this compound and establish a therapeutic window for subsequent, more specific assays.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2]

Experimental Protocol:

-

Cell Seeding: Seed mammalian (e.g., HeLa, A549) or fungal (e.g., Candida albicans) cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[3]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Data Presentation: Cytotoxicity and Viability Data

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 / EC50 (µM) | Max Inhibition/Toxicity (%) |

| This compound | HeLa | MTT | 24 | ||

| This compound | HeLa | MTT | 48 | ||

| This compound | HeLa | LDH | 48 | ||

| This compound | C. albicans | MTT | 24 |

Section 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of this compound is established, the next step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

Experimental Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Data Presentation: Apoptosis Analysis

| Treatment | Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | - | |||

| This compound | IC50/2 | |||

| This compound | IC50 | |||

| This compound | 2 x IC50 |

Section 3: Investigating Antimicrobial Activity

For assessing the potential of this compound as an antimicrobial agent, specific assays targeting bacteria and fungi are necessary.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Experimental Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) or fungus (e.g., C. albicans, A. fumigatus) in the appropriate broth medium.

-

Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol: Adenylate Kinase (AK) Release Assay for Fungal Cell Lysis

This assay quantifies cell lysis by measuring the release of the intracellular enzyme adenylate kinase.[5][6]

Experimental Protocol:

-

Fungal Culture and Treatment: In a 96-well plate, incubate fungal cells with serial dilutions of this compound.

-

Supernatant Transfer: After the desired incubation time, transfer the supernatant to a new white-walled 96-well plate.

-

AK Detection: Add the AK detection reagent according to the manufacturer's protocol.

-

Luminescence Measurement: Measure the luminescence using a plate reader. Increased luminescence corresponds to increased cell lysis.

Data Presentation: Antimicrobial Activity

| Microorganism | Assay | Endpoint | Value (µg/mL) |

| E. coli | MIC | Inhibition of growth | |

| S. aureus | MIC | Inhibition of growth | |

| C. albicans | MIC | Inhibition of growth | |

| A. fumigatus | AK Release | EC50 for cell lysis |

Section 4: Investigating Potential Signaling Pathway Modulation

Based on the activities of structurally similar natural products like ascochlorin, this compound might exert its effects by modulating key cellular signaling pathways.[7]

Hypothetical Signaling Pathway: NF-κB Inhibition

NF-κB is a key regulator of inflammation and cell survival. Inhibition of this pathway can lead to apoptosis and reduced inflammation.

References

- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologics.com [microbiologics.com]

- 5. journals.asm.org [journals.asm.org]

- 6. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of Ascochlorin in LPS-Stimulated RAW 264.7 Macrophage Cells Is Accompanied With the Down-Regulation of iNOS, COX-2 and Proinflammatory Cytokines Through NF-κB, ERK1/2, and p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Lepiochlorin Against Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antimicrobial efficacy of Lepiochlorin, a novel investigational agent, against clinically relevant resistant bacterial strains. The following methodologies are based on established standards for antimicrobial susceptibility testing and biofilm assessment.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antimicrobial agents with novel mechanisms of action are urgently needed. This compound is a compound of interest for its potential antibacterial activity. This document outlines a series of standardized protocols to determine the in vitro efficacy of this compound against a panel of resistant bacterial pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| S. aureus (MRSA) | e.g., Oxacillin-resistant | e.g., Vancomycin | |

| P. aeruginosa | e.g., Carbapenem-resistant | e.g., Colistin | |

| E. coli | e.g., ESBL-producing | e.g., Meropenem | |

| K. pneumoniae | e.g., KPC-producing | e.g., Tigecycline | |

| E. faecium (VRE) | e.g., Vancomycin-resistant | e.g., Linezolid |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |

| S. aureus (MRSA) | ||||

| P. aeruginosa | ||||

| E. coli | ||||

| K. pneumoniae | ||||

| E. faecium (VRE) |

Table 3: Anti-Biofilm Activity of this compound

| Bacterial Strain | Biofilm Inhibition (MBIC50, µg/mL) | Biofilm Eradication (MBEC50, µg/mL) |

| S. aureus (MRSA) | ||

| P. aeruginosa |

Experimental Protocols

Preparation of this compound Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C or as recommended for the compound's stability.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

This compound stock solution

-

Control antibiotic stock solution

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5][6][7]

Materials:

-

MIC plate from the previous experiment

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette and spreader

Procedure:

-

Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

Aliquot 10 µL from each of these wells and spot-plate onto separate, labeled MHA plates.

-

Incubate the MHA plates at 37°C for 24-48 hours.

-

The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, corresponding to a ≥99.9% kill of the initial inoculum.[4]

Anti-Biofilm Assays

These assays assess the ability of this compound to both prevent biofilm formation and eradicate established biofilms.

This assay determines the concentration of this compound required to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Bacterial inoculum standardized to 0.5 McFarland

-

This compound stock solution

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or Acetic Acid (33%)

Procedure:

-

Prepare two-fold serial dilutions of this compound in TSB with 1% glucose in a 96-well plate as described for the MIC assay.

-

Inoculate the wells with a bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.

-

Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Add 200 µL of 95% ethanol to fix the biofilm and let it air dry.

-

Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells three times with sterile water.

-

Solubilize the bound dye by adding 200 µL of 33% acetic acid or 95% ethanol to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

The MBIC₅₀ is the concentration of this compound that causes a 50% reduction in biofilm formation compared to the positive control.

This assay determines the concentration of this compound required to eradicate a pre-formed biofilm.

Procedure:

-

Grow biofilms in a 96-well plate as described in steps 2-4 of the MBIC protocol.

-

After the 24-hour incubation, discard the planktonic cells and wash the wells twice with sterile PBS.

-

Add fresh TSB containing two-fold serial dilutions of this compound to the wells with the pre-formed biofilms.

-

Incubate the plate for another 24 hours at 37°C.

-

Following incubation, quantify the remaining biofilm using the crystal violet staining method as described in steps 5-12 of the MBIC protocol.

-

The MBEC₅₀ is the concentration of this compound that causes a 50% reduction in the pre-formed biofilm compared to the untreated control.

Potential Signaling Pathway Interference

While the specific mechanism of action of this compound is yet to be determined, many natural products exert their antimicrobial effects by interfering with key bacterial signaling pathways. One such critical pathway is the two-component signal transduction system (TCS) , which allows bacteria to sense and respond to environmental changes, often regulating virulence, antibiotic resistance, and biofilm formation. A hypothetical model of this compound's interference with a generic TCS is presented below. Further research would be required to validate this or any other mechanism.

References

- 1. Cooperation between LepA and PlcH Contributes to the In Vivo Virulence and Growth of Pseudomonas aeruginosa in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neopyrrolomycins with broad spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial effects of lysophosphatidylcholine on methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Insights into the Mechanism of Action of Bactericidal Lipophosphonoxins - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues of Lepiochlorin in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Lepiochlorin and other chlorinated natural products in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing reduced activity. What could be the cause?

A1: Discoloration and loss of bioactivity are common indicators of degradation. Chlorinated natural products like this compound can be susceptible to degradation under various conditions, including exposure to light (photodegradation), non-optimal pH, high temperatures, and the presence of oxidizing or reducing agents. The chlorine substituents on the molecule can influence its reactivity and stability.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of chlorinated compounds in solution is primarily affected by:

-

pH: The pH of the solution can significantly impact the stability of chlorinated phenols and other aromatic compounds.[1][2][3][4] Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

-

Solvent: The choice of solvent is critical. While organic solvents are often necessary for solubility, they can also participate in degradation reactions. It is crucial to use high-purity, anhydrous solvents when possible.

-

Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[5]

-

Light: Exposure to UV or even ambient light can lead to photodegradation.

-

Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

-

Presence of other chemicals: Contaminants or other components in the solution can catalyze degradation.

Q3: How can I minimize the degradation of my this compound stock solutions?

A3: To minimize degradation, we recommend the following best practices for preparing and storing stock solutions:

-

Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol. If using aqueous solutions, prepare fresh and consider using buffers to maintain an optimal pH.

-

Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

-

Inert Atmosphere: For highly sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).

Q4: I am observing precipitate formation in my this compound solution. What should I do?

A4: Precipitate formation can be due to poor solubility or degradation leading to less soluble products. To address this:

-

Confirm Solubility: Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a co-solvent system.

-

Gentle Warming: Gentle warming of the solution may help to redissolve the precipitate if it is the parent compound. However, be cautious as heat can also accelerate degradation.

-

Filtration: If the precipitate is suspected to be a degradation product, it may be necessary to filter the solution through a chemically compatible filter (e.g., PTFE) to remove it. However, this will also reduce the concentration of the active compound.

-

Prepare Fresh: The best practice is to prepare fresh solutions for each experiment, especially for aqueous solutions.

Q5: Are there any formulation strategies to improve the stability of this compound?

A5: Yes, several formulation strategies can enhance the stability of natural products:

-

Liposomal Encapsulation: Encapsulating the compound in liposomes can protect it from the bulk solvent environment and improve its stability and solubility.[6]

-

Prodrugs: Chemical modification of the this compound molecule to create a more stable prodrug that is converted to the active form under physiological conditions can be a viable strategy.[6]

-

Co-crystals: Forming co-crystals with a suitable co-former can enhance both solubility and stability.[7]

-

Use of Stabilizers: The addition of antioxidants or chelating agents may help to prevent oxidative degradation. The use of cyanuric acid as a stabilizer for chlorine-containing solutions is a known strategy in other applications.[8][9]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Unexpectedly low bioactivity in experiments. | Degradation of this compound in the experimental solution. | Prepare fresh solutions immediately before each experiment. Monitor the stability of this compound under your specific experimental conditions (e.g., temperature, media) using a stability-indicating analytical method like HPLC. |

| Inconsistent results between experimental replicates. | Variable degradation of this compound across different replicates. | Ensure uniform handling and storage of all solutions. Minimize the time between solution preparation and use. Use aliquots to avoid contaminating the stock solution. |

| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating HPLC method. |

| Solution pH changes during the experiment. | Degradation may be producing acidic or basic byproducts. | Buffer the experimental solution to maintain a constant pH. The optimal pH for stability should be determined empirically. |

Quantitative Stability Data

The following table summarizes the stability of analogous chlorinated compounds under different conditions. This data can serve as a general guide for handling this compound, but specific stability studies for this compound are highly recommended.

| Compound Class | Condition | Solvent/Medium | Degradation Metric | Value |

| Chlorophenols | Ozonation at pH 7 | Aqueous | Total decomposition time | 25 - 60 minutes |

| Chlorophenols | Ozonation at pH 12 | Aqueous | Total decomposition time | Faster than at pH 7 |

| Sulfamethoxazole (antibiotic) | Chlorination at neutral pH | Aqueous | Second-order rate constant | (2.23 ± 0.07) × 10² M⁻¹s⁻¹ |

| Various Antibiotics | Aerobic conditions, daylight | Water | Half-life (t½) | Varies from hours to days |

Experimental Protocols

Protocol 1: General Procedure for Preparing and Storing this compound Stock Solutions

-

Materials:

-

This compound (solid)

-

High-purity, anhydrous DMSO or Ethanol

-

Sterile, amber glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

-

-

Procedure:

-

Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube or on weighing paper.

-

Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, but with caution.

-

Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.

-

Store the aliquots at -20°C or -80°C.

-

Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a given solution over time. A stability-indicating method should be able to separate the intact drug from its degradation products.

-

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

This compound solution to be tested

-

HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

-

Incubator or water bath for temperature-controlled studies

-

UV lamp for photostability studies

-

-

Procedure:

-

Method Development: Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products. This may require a gradient elution.

-

Initial Analysis (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC to determine the initial peak area of the intact compound.

-

Incubation: Store the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

-

Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound over time.

-

Observe the appearance and increase in the peak areas of any new peaks, which represent degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration versus time.

-

-

Visualizations

References

- 1. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 5. itrcweb.org [itrcweb.org]

- 6. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Optimizing fermentation conditions for higher Lepiochlorin production

A comprehensive technical support resource for researchers, scientists, and drug development professionals engaged in the fermentation of Lepiochlorin-producing fungi.